2-Methoxy-5-[(4-methoxyphenyl)methyl]phenol
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Overview
Description
2-Methoxy-5-[(4-methoxyphenyl)methyl]phenol is an organic compound with the molecular formula C15H16O3 It is a phenolic compound characterized by the presence of methoxy groups and a benzyl group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[(4-methoxyphenyl)methyl]phenol can be achieved through several methods. One common approach involves the reduction of Schiff bases. For instance, the compound can be synthesized via the reduction of 2-Methoxy-5-[(4-methoxyphenyl)imino]methyl]phenol using sodium borohydride as a reducing agent . The reaction typically occurs under mild conditions, with the Schiff base dissolved in an appropriate solvent such as ethanol or methanol, and the reducing agent added gradually.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[(4-methoxyphenyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents are introduced onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.
Scientific Research Applications
2-Methoxy-5-[(4-methoxyphenyl)methyl]phenol has several scientific research applications:
Biology: The compound’s phenolic structure makes it a potential antioxidant, which can be studied for its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[(4-methoxyphenyl)methyl]phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which can influence its biological activity. The methoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components. The exact pathways and molecular targets are still under investigation, but its antioxidant properties are believed to play a significant role in its biological effects .
Comparison with Similar Compounds
2-Methoxy-5-[(4-methoxyphenyl)methyl]phenol can be compared with other similar compounds, such as:
2-Methoxy-4-methylphenol:
4-Methoxyphenylboronic acid: This compound contains a boronic acid group instead of a hydroxyl group, making it useful in different types of chemical reactions.
4-Methoxyphenethylamine: This compound has an amine group attached to the phenyl ring, which significantly alters its chemical and biological properties.
Properties
CAS No. |
919355-94-5 |
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Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
2-methoxy-5-[(4-methoxyphenyl)methyl]phenol |
InChI |
InChI=1S/C15H16O3/c1-17-13-6-3-11(4-7-13)9-12-5-8-15(18-2)14(16)10-12/h3-8,10,16H,9H2,1-2H3 |
InChI Key |
NQVSYULCJYEURM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC(=C(C=C2)OC)O |
Origin of Product |
United States |
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